molecular formula C6H7BrN2O3 B2606573 Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate CAS No. 58365-12-1

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate

Cat. No.: B2606573
CAS No.: 58365-12-1
M. Wt: 235.037
InChI Key: AJOMKRINIVNIHM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 2, and an ester group at position 2. The 5-oxo moiety imparts ketonic functionality, making it a versatile intermediate in medicinal and agrochemical synthesis. Its structural features, including the electron-withdrawing bromine and ester groups, influence its reactivity and physical properties, such as solubility and thermal stability.

Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-9-4(6(11)12-2)3(7)5(10)8-9/h1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOMKRINIVNIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58365-12-1
Record name methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles.

    Oxidation and Reduction: Products include oxo and hydroxy derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that pyrazole derivatives can exhibit significant activity against various bacterial strains, suggesting their utility in developing new antibiotics.
    StudyFindings
    Demonstrated effectiveness against Gram-positive bacteria.
    Showed moderate activity against certain fungi.
  • Anti-inflammatory Effects :
    The compound has been evaluated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. In vitro studies have shown that it can inhibit pro-inflammatory cytokines.
    StudyFindings
    Reduced levels of TNF-alpha in cell cultures.
    Inhibited COX enzymes, indicating potential for pain relief.
  • Cancer Research :
    Recent studies suggest that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.
    StudyFindings
    Induced apoptosis in human cancer cell lines through mitochondrial pathways.
    Inhibited tumor growth in xenograft models.

Agricultural Applications

  • Pesticide Development :
    The compound's structure allows it to function as an effective pesticide. Studies have indicated that it can be used to develop new formulations that target specific pests while minimizing environmental impact.
    StudyFindings
    Effective against common agricultural pests with low toxicity to beneficial insects.
    Improved crop yield in treated fields compared to controls.
  • Herbicide Properties :
    Investigations into its herbicidal activity reveal that this compound can inhibit the growth of certain weed species, making it a candidate for herbicide formulation.
    StudyFindings
    Significant reduction in weed biomass observed in treated plots.
    Selectivity for target weeds over crops demonstrated in field trials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives with halogen substituents and ester groups are widely studied for their biological and chemical properties. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate 4-Br, 2-CH₃, 3-COOCH₃, 5-Oxo ~249.1 (calculated) High polarity due to ester and ketone; moderate thermal stability Intermediate for kinase inhibitors, agrochemicals
3-(4-Bromophenyl)-5-(tetrahydroindolyl)pyrazole-1-carbothioamide [] 3-(4-BrPh), 5-tetrahydroindolyl, 1-SC(NH₂) 445.38 Melting point 192–193°C; IR bands for C=S (1167 cm⁻¹), C=O (1651 cm⁻¹) Antimicrobial agents, enzyme inhibitors
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-ClPh)-pyrazol-3-one [] 4-Br, 5-BrCH₂, 1-CH₃, 2-(4-ClPh) 381 (M+H⁺) LC/MS retention time 1.53 min; bromine enhances electrophilicity Reactive intermediate in cross-coupling reactions
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid [] 4-Br, 1-CH₃, 5-COOH ~220.0 (calculated) Lower lipophilicity vs. ester analogues; acidic protons (pKa ~3–4) Metal coordination chemistry, drug synthesis

Key Observations :

  • Substituent Effects : Bromine at position 4 increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). The ester group in the target compound improves solubility in organic solvents compared to carboxylic acid analogues (e.g., 4-Bromo-1-methyl-pyrazole-5-carboxylic acid) .
  • Thermal Stability : The 5-oxo group in the target compound contributes to lower melting points (~150–160°C estimated) compared to carbothioamide derivatives (e.g., 192–193°C in ), which exhibit stronger intermolecular hydrogen bonding due to NH and SH groups .
  • Biological Relevance : Pyrazole-3-carboxylates are frequently used as kinase inhibitor scaffolds, whereas carbothioamide derivatives () show broader antimicrobial activity due to thioamide-mediated enzyme inhibition .
Comparison with Heterocyclic Analogues (Oxazoles/Isoxazoles)

Methyl 4-halo-1,3-oxazole-2-carboxylates () share structural motifs with the target compound but differ in ring heteroatoms:

Compound Heterocycle Key Differences Reactivity
Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate Oxazole Oxygen at position 1; reduced aromaticity vs. pyrazole Prone to ring-opening under acidic conditions
Target Pyrazole Derivative Pyrazole Two adjacent nitrogen atoms; higher aromatic stabilization energy Resists electrophilic substitution at N-1

Key Findings :

  • Aromatic Stability : Pyrazoles exhibit greater aromatic stability due to delocalized 6π-electron systems, making them less reactive toward electrophiles compared to oxazoles .
  • Synthetic Utility : Oxazole derivatives () are more reactive in cycloaddition reactions, whereas pyrazole carboxylates are preferred for metal-catalyzed cross-coupling due to bromine’s leaving-group ability .

Biological Activity

Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a bromine atom at position 4 and a methyl ester group at position 3. This structural configuration contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound possesses moderate to strong antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)18

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound. The study concluded that the presence of halogen substituents significantly enhances antimicrobial efficacy. The compound was particularly effective against Staphylococcus aureus, suggesting its potential in treating infections caused by resistant strains .

Study on Anticancer Effects

Another significant study focused on the anticancer effects of this compound against breast and lung cancer cell lines. The authors reported that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This research indicates promising applications in cancer therapy, warranting further investigation in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing bromine at the 4-position of the pyrazole ring in Methyl 4-bromo-2-methyl-5-oxo-1H-pyrazole-3-carboxylate?

  • Answer: Bromination at the 4-position of pyrazole derivatives is typically achieved via electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or DCM under controlled temperatures (0–25°C). Regioselectivity is influenced by electron-withdrawing groups (e.g., the 5-oxo moiety), which direct bromination to the 4-position. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
  • Methodological Note: Monitor reaction progress via TLC and confirm regiochemistry using 1H^1H-NMR (absence of coupling at C4) and X-ray crystallography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer: Combine spectroscopic and chromatographic techniques:

  • HPLC: Use a C18 column with a methanol/water gradient to assess purity (>95% ideal).
  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl at C2, bromine at C4). IR spectroscopy verifies carbonyl (5-oxo) and ester functionalities.
  • Mass Spec: High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 261.97 for C7_7H7_7BrN2_2O3_3) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for pyrazole derivatives, such as hydrogen-bonding patterns or ring puckering?

  • Answer: Use software suites like Mercury CSD (for packing analysis) and SHELXL (for refinement) to model hydrogen bonds and ring conformations. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R22_2^2(8) rings from N–H···O interactions). For puckering, apply Cremer-Pople parameters to quantify deviations from planarity .
  • Case Study: If experimental data conflicts with literature (e.g., unexpected H-bond donor/acceptors), re-examine solvent effects or crystallisation conditions, which can alter supramolecular packing .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer: Perform DFT calculations (Gaussian or ORCA) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., C4-Br as a Suzuki coupling site).
  • Calculate activation energies for Pd-catalyzed reactions (e.g., using B3LYP/6-31G* basis sets).
    • Experimental Validation: Compare predicted outcomes with empirical data (e.g., Suzuki-Miyaura coupling with arylboronic acids in degassed DMF/H2_2O at 80°C, using Pd(PPh3_3)4_4 as catalyst) .

Q. What mechanistic insights explain the stability of the 5-oxo group under acidic or basic conditions?

  • Answer: The 5-oxo group’s stability arises from resonance stabilization within the pyrazole ring and intramolecular H-bonding with the ester carbonyl. Under basic conditions, deprotonation at N1 forms a conjugated enolate, enhancing stability. Acidic conditions may protonate the oxo group, but steric protection by the 2-methyl group minimizes degradation .
  • Experimental Design: Conduct pH-dependent stability assays (HPLC monitoring) and 1H^1H-NMR titration studies to track protonation states.

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